molecular formula C27H26N4O2S B2939574 N-benzyl-4-(2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1359476-24-6

N-benzyl-4-(2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No. B2939574
CAS RN: 1359476-24-6
M. Wt: 470.59
InChI Key: PTWCPUOGPFNFFT-UHFFFAOYSA-N
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Description

N-benzyl-4-(2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is a useful research compound. Its molecular formula is C27H26N4O2S and its molecular weight is 470.59. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-4-(2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4-(2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A diverse range of benzamide derivatives, including those structurally related to N-benzyl-4-(2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide, have been synthesized and characterized for their potential biological applications. The synthesis involves various substituted benzamides, which are screened against enzymes like human recombinant alkaline phosphatase and ecto-5′-nucleotidases, highlighting their potential in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).

Antimicrobial and Antioxidant Activities

Compounds structurally akin to N-benzyl-4-(2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide have been evaluated for their antimicrobial and antioxidant properties. For example, thiosemicarbazide derivatives used as precursors in the synthesis of imidazole and other heterocyclic compounds have shown promising antimicrobial activity (Elmagd et al., 2017). Additionally, novel Schiff bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their in vitro anticancer activity, showing promising results against human cancer cell lines, which also implies their potential antimicrobial and antioxidant capabilities (Tiwari et al., 2017).

Anticancer Activities

The anticancer potential of derivatives similar to N-benzyl-4-(2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide is also a significant area of research. Studies have demonstrated that compounds with benzamide and thiadiazole scaffolds exhibit promising anticancer activity, particularly against melanoma, leukemia, cervical cancer, and breast cancer cell lines, highlighting the therapeutic potential of these derivatives in oncology (Tiwari et al., 2017).

Electrochemical Synthesis and Applications

Another interesting application is the electrochemical synthesis of benzothiazoles and thiazolopyridines, which are crucial in pharmaceuticals and organic materials. This method, utilizing 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation, offers a metal- and reagent-free approach to synthesizing these compounds from N-(hetero)arylthioamides, demonstrating a sustainable and efficient route to important benzothiazole derivatives (Qian et al., 2017).

properties

IUPAC Name

N-benzyl-4-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2S/c1-19-14-20(2)16-23(15-19)30-25(32)18-34-27-28-12-13-31(27)24-10-8-22(9-11-24)26(33)29-17-21-6-4-3-5-7-21/h3-16H,17-18H2,1-2H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWCPUOGPFNFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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